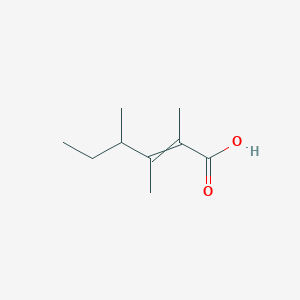

2,3,4-Trimethylhex-2-enoic acid

Description

2,3,4-Trimethylhex-2-enoic acid is an unsaturated carboxylic acid characterized by a six-carbon chain with three methyl groups at positions 2, 3, and 4, and a double bond at the C2 position. This structural configuration imparts unique physicochemical properties, including increased acidity compared to saturated analogs due to conjugation of the double bond with the carboxyl group.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2,3,4-trimethylhex-2-enoic acid |

InChI |

InChI=1S/C9H16O2/c1-5-6(2)7(3)8(4)9(10)11/h6H,5H2,1-4H3,(H,10,11) |

InChI Key |

ZLBPZZKAPLBINM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=C(C)C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or substituent similarities with 2,3,4-Trimethylhex-2-enoic acid:

2,4,6-Trimethylbenzoic Acid

- Structure : Aromatic ring with three methyl groups at positions 2, 4, and 6, and a carboxyl group.

- Key Differences: Aromatic vs. aliphatic backbone: The benzene ring in 2,4,6-trimethylbenzoic acid enhances stability and reduces reactivity compared to the aliphatic, unsaturated chain of this compound. Acidity: The electron-withdrawing effect of the aromatic ring increases acidity (pKa ~3.5) compared to aliphatic carboxylic acids (pKa ~4.5–5.0 for similar compounds) .

Acetic Acid, (2,4-Dichlorophenoxy)-, 2-Ethylhexyl Ester

- Structure: Chlorinated phenoxyacetic acid ester with a branched 2-ethylhexyl group.

- Key Differences: Ester vs. carboxylic acid: The ester group reduces water solubility and acidity compared to the free carboxylic acid in this compound. Chlorine substituents: Enhance lipophilicity and environmental persistence, unlike the methyl groups in the target compound .

Propionic Acid, (2,4,5-Trichlorophenoxy)-

- Structure: Trichlorophenoxy-substituted propionic acid.

- Key Differences: Chlorophenoxy moiety: Introduces herbicidal activity (e.g., as in 2,4,5-T), which is absent in this compound. Chain length: Propionic acid (C3) vs. hex-enoic acid (C6) affects metabolic pathways and biodegradability .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Acidity (pKa) | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | Not provided | C₉H₁₄O₂ | Carboxylic acid, alkene | ~4.8 (est.) | Low (est.) |

| 2,4,6-Trimethylbenzoic acid | 480-63-7 | C₁₀H₁₂O₂ | Carboxylic acid, aromatic | ~3.5 | 0.1 g/L (20°C) |

| Acetic acid, (2,4-dichlorophenoxy)-, 2-ethylhexyl ester | 94-11-1 | C₁₄H₁₆Cl₂O₃ | Ester, chlorophenoxy | Non-acidic | Insoluble |

| Propionic acid, (2,4,5-trichlorophenoxy)- | 93-78-7 | C₉H₇Cl₃O₃ | Carboxylic acid, chlorophenoxy | ~2.8 | 200 mg/L (20°C) |

Notes:

- Estimated values for this compound are based on structural analogs.

- Data sourced from EPA reference tables and chemical databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.